5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE
Overview
Description
5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE is a heterocyclic compound that contains a thienylmethyl group, a trifluoromethyl-substituted phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thienylmethyl hydrazine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(2-thienylmethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which may result in different biological and chemical properties.
5-(2-thienylmethyl)-3-[4-(methyl)phenyl]-1,2,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE imparts unique properties such as increased lipophilicity, metabolic stability, and potential for diverse chemical reactions. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(thiophen-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)13-18-12(20-19-13)8-11-2-1-7-21-11/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAYPHKNVQZXNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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